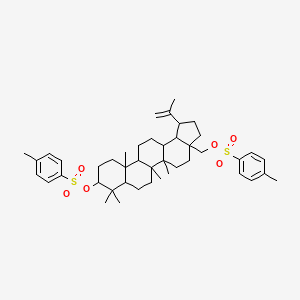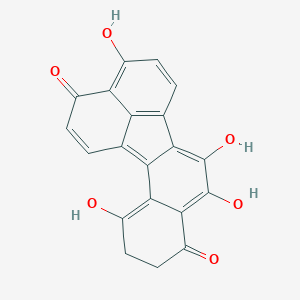
Penicolinate B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penicolinate B is a fungal metabolite originally isolated from the Penicillium species. It is a picolinic acid derivative with diverse biological activities, including antimicrobial and cytotoxic properties . The compound has shown activity against various pathogens such as Mycobacterium tuberculosis, Plasmodium falciparum, Bacillus cereus, and Candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicolinate B is typically synthesized through the fermentation of Penicillium species. The process involves cultivating the fungus under specific conditions to produce the metabolite. The compound is then extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the conditions are optimized to maximize yield. After fermentation, the compound is extracted, purified, and formulated for various applications .
Chemical Reactions Analysis
Types of Reactions: Penicolinate B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Penicolinate B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of picolinic acid derivatives.
Biology: The compound’s antimicrobial properties make it a valuable tool for studying microbial resistance and pathogenic mechanisms.
Medicine: this compound’s cytotoxic properties are explored for potential anticancer therapies.
Industry: The compound is used in the development of new antimicrobial agents and as a reference standard in quality control
Mechanism of Action
Penicolinate B exerts its effects through various molecular targets and pathways. It inhibits the growth of pathogens by interfering with essential cellular processes. For example, it disrupts the cell wall synthesis in bacteria and inhibits the replication of protozoa. The compound’s cytotoxic effects are mediated through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Penicolinate B is unique among picolinic acid derivatives due to its specific biological activities and structural features. Similar compounds include:
Penicolinate A: Another derivative with similar antimicrobial properties but different structural modifications.
Penicolinate C: Known for its distinct cytotoxic profile.
Werridine C: Shares structural similarities but has different biological activities
Properties
Molecular Formula |
C23H30N2O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-[10-(6-methoxycarbonylpyridin-3-yl)decyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H30N2O4/c1-29-23(28)21-15-13-19(17-25-21)11-9-7-5-3-2-4-6-8-10-18-12-14-20(22(26)27)24-16-18/h12-17H,2-11H2,1H3,(H,26,27) |
InChI Key |
CXLUZXYNRSVBKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CCCCCCCCCCC2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)




